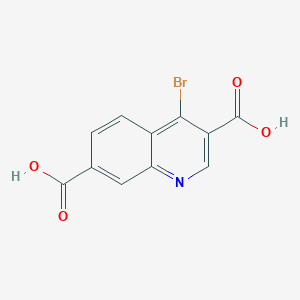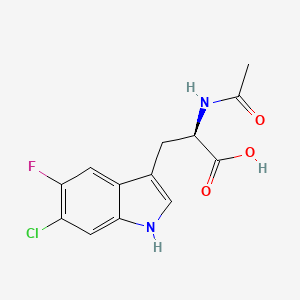![molecular formula C36H62O7SSi2 B11833412 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 913258-17-0](/img/structure/B11833412.png)
1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxabicyclo[222]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Introduction: Addition of functional groups such as phenylsulfonyl and triethylsilyl groups under specific reaction conditions.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxabicyclo[22
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,7-Trioxabicyclo[2.2.2]octane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclopentyl Derivatives: Compounds with a cyclopentyl core and various substituents.
Phenylsulfonyl Compounds: Compounds containing the phenylsulfonyl group, which may have similar chemical properties.
Uniqueness
What sets 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-[(4Z)-6-[(1R,2R,3R,5S)-2-[(phenylsulfonyl)methyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-4-hexen-1-yl]- apart from similar compounds is its unique combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
913258-17-0 |
|---|---|
Molekularformel |
C36H62O7SSi2 |
Molekulargewicht |
695.1 g/mol |
IUPAC-Name |
[(1R,2R,3R,4S)-2-(benzenesulfonylmethyl)-3-[(Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)hex-2-enyl]-4-triethylsilyloxycyclopentyl]oxy-triethylsilane |
InChI |
InChI=1S/C36H62O7SSi2/c1-8-45(9-2,10-3)42-33-25-34(43-46(11-4,12-5)13-6)32(26-44(37,38)30-21-17-16-18-22-30)31(33)23-19-14-15-20-24-36-39-27-35(7,28-40-36)29-41-36/h14,16-19,21-22,31-34H,8-13,15,20,23-29H2,1-7H3/b19-14-/t31-,32-,33+,34-,35?,36?/m1/s1 |
InChI-Schlüssel |
FXUAOCJGSHZLLB-BYUORFCVSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@H]([C@@H]([C@H]1C/C=C\CCCC23OCC(CO2)(CO3)C)CS(=O)(=O)C4=CC=CC=C4)O[Si](CC)(CC)CC |
Kanonische SMILES |
CC[Si](CC)(CC)OC1CC(C(C1CC=CCCCC23OCC(CO2)(CO3)C)CS(=O)(=O)C4=CC=CC=C4)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)
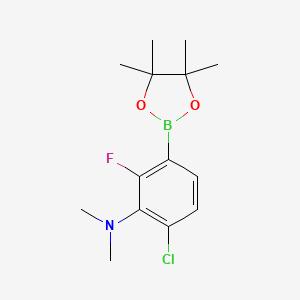




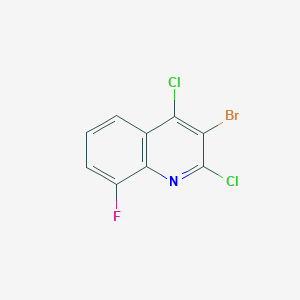
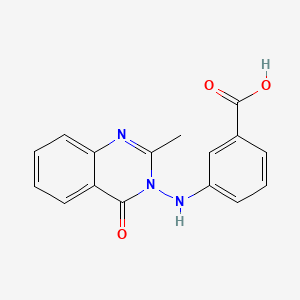
![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)

